molecular formula C19H14ClNO2 B2509155 naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime CAS No. 338415-17-1

naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime

Cat. No.: B2509155
CAS No.: 338415-17-1
M. Wt: 323.78
InChI Key: HWOALHDEMATNIH-FXBPSFAMSA-N
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Description

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is a functionalized derivative of the naphthofuran scaffold, a heterocyclic system of significant interest in medicinal chemistry for developing new therapeutic agents. The naphtho[2,1-b]furan core is recognized as a privileged structure in drug discovery due to its diverse biological potential and structural similarity to biologically active natural products. This specific oxime ether derivative is a valuable intermediate for researchers exploring the structure-activity relationships (SAR) of this compound class, particularly in modulating electronic properties and molecular geometry to enhance binding with biological targets. The incorporation of the 4-chlorobenzyl group is a strategic modification often employed to influence the compound's lipophilicity and interaction with enzyme binding pockets. This compound is of high research value in the synthesis and screening of new bioactive molecules. Recent studies on related naphtho[2,1-b]furan derivatives have demonstrated promising and potent antimicrobial activities against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli , with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL, comparable to standard drugs like Gentamycin . Furthermore, molecular docking studies suggest that naphthofuran-based structures can exhibit potential binding interactions with key microbial enzyme targets such as Staphylococcus aureus tyrosyl-tRNA synthetase and DNA gyrase, which are critical for bacterial protein synthesis and DNA replication, respectively . Beyond antimicrobial applications, the benzo[b]furan and naphthofuran structural motif is extensively investigated for its antitubulin and broad-spectrum anticancer properties, acting as a potential inhibitor of cancer cell proliferation . This oxime derivative is intended for use in chemical biology and drug discovery research For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOALHDEMATNIH-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime typically involves the cyclization of naphthyl derivatives followed by the introduction of the oxime group. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The mixture is refluxed for several hours, cooled, and then acidified with concentrated hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthofuran compounds.

Scientific Research Applications

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of organic semiconductors and optoelectronic devices

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Spectral Data (IR/NMR) Biological Activity Metabolic Pathway
Target: O-(4-chlorobenzyl)oxime derivative C₁₉H₁₄ClNO₂ 323.77 Oxime, 4-chlorobenzyl C=N stretch: ~1650 cm⁻¹ Pending evaluation Likely hepatic oxidation
2-(4-Chlorophenyl)acetic acid (4c) C₂₁H₁₆ClO₃ 352.79 Acetic acid, 4-chlorophenyl IR: 1709 cm⁻¹ (C=O) Antibacterial Not reported
Rifampicin derivative (O-4-bromo oxime) C₄₃H₅₈BrN₃O₁₂ 823.94 Oxime, bromobenzyl, macrocycle Complex rifamycin backbone Antitubercular Microsomal oxidation
Naphtho[2,1-b]furan-2-carboxamide C₁₉H₁₃NO₃ 303.31 Carboxamide, hydroxyphenyl IR: N-H stretches ~3300 cm⁻¹ Not reported Unknown
2-(4-Fluorophenyl)-1-(phenylsulfinyl) C₂₃H₁₅FO₂S 374.42 Sulfinyl, 4-fluorophenyl Crystallographic data (Acta Cryst. E67) Structural studies Not applicable

Key Observations

Functional Group Impact: The oxime group in the target compound distinguishes it from acetic acid (4c) and carboxamide derivatives. Oximes are known for metal-chelating properties, which may enhance antimicrobial or antitumor activity compared to carboxylic acids or amides .

Spectral Characteristics :

  • The C=N stretch in oximes (~1650 cm⁻¹) contrasts with the C=O stretch in acetic acid derivatives (1709 cm⁻¹) and N-H stretches in carboxamides (~3300 cm⁻¹) .
  • NMR data for 4-chlorophenyl-substituted compounds (e.g., δ 7.20–8.30 ppm for aromatic protons) align with the target compound’s expected signals .

Biological Activity: Analogues like 2-(4-chlorophenyl)acetic acid (4c) exhibit antibacterial activity, suggesting the target oxime derivative may share or exceed this profile .

Metabolism :

  • Substituents like nitro or methoxy groups in naphthofurans undergo oxidative ring modifications in hepatic microsomes . The 4-chlorobenzyl group in the target compound may slow metabolism due to its electron-withdrawing nature, enhancing bioavailability.

Contradictions and Limitations

  • Metabolic Data : suggests nitro and methoxy substituents undergo ring oxidation, but the metabolic fate of chlorobenzyl groups remains unclear.
  • Biological Activity : While some derivatives show antibacterial activity (e.g., 4c), others (e.g., sulfinyl derivatives) are structurally characterized without reported bioactivity .

Biological Activity

Naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime is a synthetic organic compound classified under naphthofuran derivatives. It is recognized for its diverse pharmacological properties, making it a subject of interest in various fields such as chemistry, biology, and medicine. The compound's unique structure contributes to its potential applications in drug development, particularly for antimicrobial and anticancer activities.

  • Chemical Formula: C19H14ClNO2
  • Molecular Weight: 323.77 g/mol
  • CAS Number: 338415-17-1

Synthesis

The synthesis of this compound typically involves cyclization reactions of naphthyl derivatives followed by oxime group introduction. A common method includes the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate, followed by acidification to yield the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for different strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μM)Mechanism of Action
Staphylococcus aureus15.625Inhibition of protein synthesis
Enterococcus faecalis62.5Disruption of nucleic acid production
Candida albicans50Inhibition of biofilm formation

The mechanism of action primarily involves the inhibition of protein synthesis and disruption of cellular processes leading to cell death. The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms contribute significantly to antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study: Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with this compound resulted in:

  • Inhibition of Cell Proliferation: A significant reduction in cell viability was observed at concentrations above 10 μM.
  • Induction of Apoptosis: Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptotic changes.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest: It causes arrest at the G0/G1 phase, preventing further cell division.
  • Reactive Oxygen Species (ROS) Production: Induction of oxidative stress leads to cellular damage and apoptosis.

Comparison with Similar Compounds

Naphtho[2,1-b]furan derivatives share structural similarities but differ in biological activity profiles. For instance:

CompoundBiological Activity
Naphtho[2,3-b]furan-4,9-dioneAntifungal and anticancer
Naphtho[2,1-b6,5-b’]difuranOptoelectronic applications

This compound is unique due to its specific substitutions that enhance its biological activities compared to other derivatives.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/FeaturesReference
¹H NMRδ 8.42 ppm (N–CH=N), δ 5.10 ppm (O–CH₂–Ar)
IR1610 cm⁻¹ (C=N), 1685 cm⁻¹ (C=O)
HRMSm/z 339.0925 [M+H]⁺ (calc. 339.0928)

Q. Table 2. Comparative Antimicrobial Activity

Compound VariantS. aureus (MIC, μM)C. albicans (MIC, μM)Reference
4-Chloro benzyl oxime12.525.0
2-Chloro benzyl oxime25.050.0

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